

Fumarate Hydratase-IN-1: A Comparative Guide to Specificity and Selectivity

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Compound of Interest

Compound Name: *Fumarate hydratase-IN-1*

Cat. No.: *B1139325*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Fumarate hydratase-IN-1**, a known inhibitor of fumarate hydratase (FH), with other alternative compounds. The objective is to present a clear overview of its performance, supported by available experimental data, to aid researchers in selecting the appropriate tools for their studies.

Introduction to Fumarate Hydratase-IN-1

Fumarate hydratase-IN-1 is a cell-permeable small molecule that has been identified as an inhibitor of fumarate hydratase, a key enzyme in the tricarboxylic acid (TCA) cycle.^[1] It functions as a prodrug, being converted intracellularly to its active carboxylic acid form, which then competitively inhibits FH.^[2] This inhibition leads to a nutrient-dependent cytotoxicity, making it a valuable tool for studying cancer metabolism and other cellular processes involving FH.^[1]

Performance Comparison

A direct quantitative comparison of the selectivity of **Fumarate hydratase-IN-1** against a broad panel of metabolic enzymes is not extensively available in the public domain. The initial discovery of the compound noted that its cellular effects on oxygen consumption were distinct from those of typical inhibitors of mitochondrial oxidative phosphorylation, suggesting a degree of specificity.^{[1][3]} However, detailed head-to-head profiling against other TCA cycle enzymes or other metabolic pathways is not well-documented.

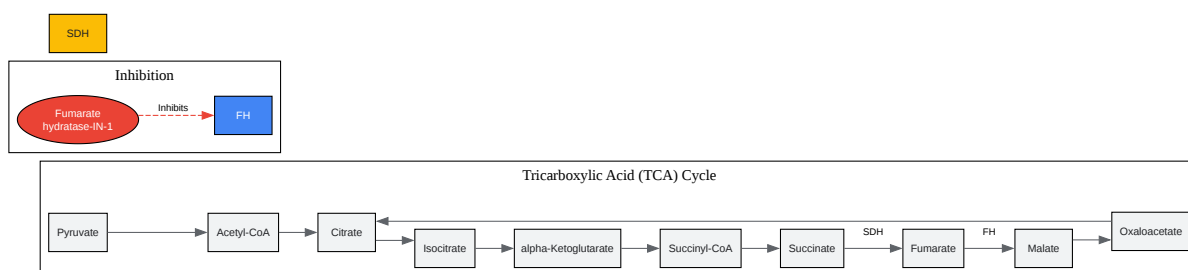
The following table summarizes the available data for **Fumarate hydratase-IN-1** and provides a comparison with other known modulators of fumarate hydratase activity. It is important to note that many of these alternatives are either substrate analogs or compounds with pleiotropic effects, and thus may not be directly comparable in terms of specificity.

Table 1: Comparison of **Fumarate Hydratase-IN-1** and Alternative Compounds

Compound	Target(s)	Mechanism of Action	Potency (K _i or IC ₅₀)	Known Off-Target Effects/Selectivity Profile
Fumarate hydratase-IN-1 (active form)	Fumarate Hydratase	Competitive Inhibitor	K _i = 4.5 μM[2]	Selectivity profile against other metabolic enzymes is not extensively documented. Distinct from mitochondrial OXPHOS inhibitors.[1]
Dimethyl Fumarate (DMF)	Fumarate Hydratase, Nrf2 activator, etc.	Substrate analog, covalent modifier of proteins	Inhibition of FH is context-dependent.	Broad cellular effects, including activation of the Nrf2 pathway and modulation of immune responses.[4]
Malonate	Succinate Dehydrogenase, Fumarate Hydratase	Competitive Inhibitor	FH inhibition is weaker than for succinate dehydrogenase.	Primarily a potent inhibitor of succinate dehydrogenase (Complex II).
Tropolone	Fumarate Hydratase	Direct inhibitor	Not specified in readily available literature for FH.	Can chelate metal ions, potentially affecting other metalloenzymes.
Cis-aconitate	Aconitase, Fumarate Hydratase	Competitive Inhibitor	FH inhibition is less potent than for aconitase.	Primarily an inhibitor of aconitase.

Signaling Pathways and Experimental Workflows

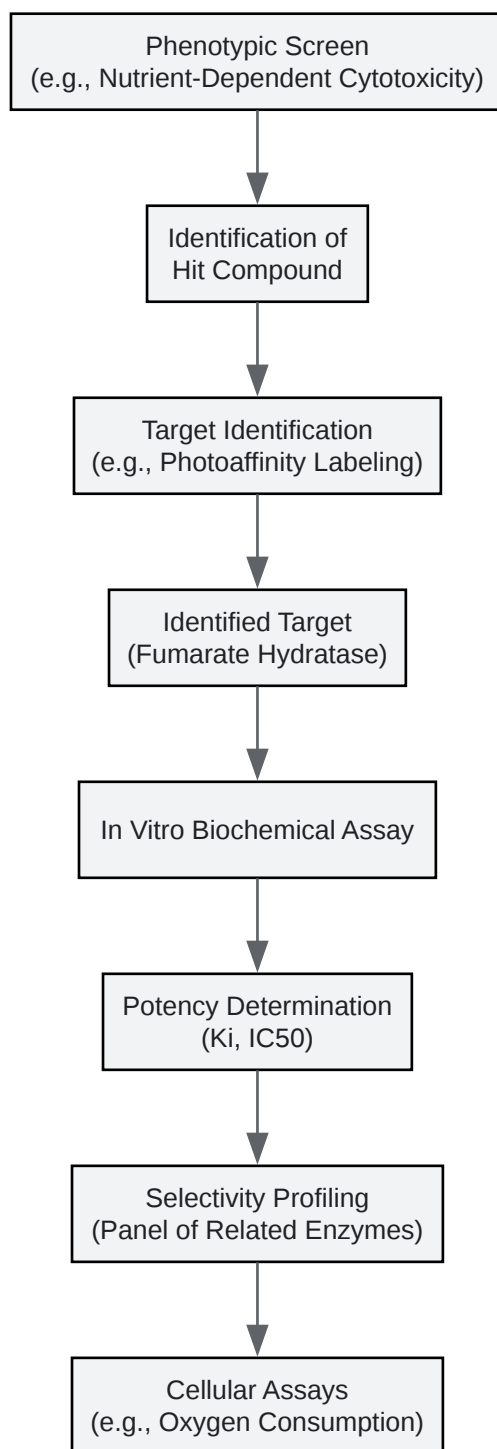
To understand the context in which **Fumarate hydratase-IN-1** acts, it is crucial to visualize its place in cellular metabolism and the methodologies used to characterize it.



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Caption: Inhibition of Fumarate Hydratase (FH) by **Fumarate hydratase-IN-1** within the TCA cycle.

The following diagram illustrates a typical workflow for identifying and characterizing a specific enzyme inhibitor like **Fumarate hydratase-IN-1**.



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